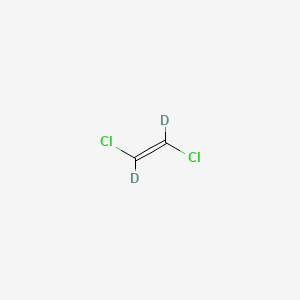

1,2-Dichloroethylene-D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dichloroethylene-D2, also known as 1,2-Dichloroethene, is a highly flammable, colorless liquid with a sharp, harsh odor . It is used to produce solvents and in chemical mixtures . It can exist as either of two geometric isomers, cis-1,2-dichloroethene or trans-1,2-dichloroethene .

Synthesis Analysis

The synthesis of this compound involves the direct additive chlorination of ethylene to 1,2-dichloroethane in the presence of an FeCl3 catalyst promoted by NaCl . The reaction rate depends on the concentration of the active phase of the catalyst and the promoter .

Molecular Structure Analysis

This compound is an organochlorine compound with the molecular formula C2H2Cl2 . It has two geometric isomers, cis-1,2-dichloroethene and trans-1,2-dichloroethene . The structure of these compounds can be viewed using Java or Javascript .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it undergoes Kumada coupling reactions . The trans-1,2-Dichloroethylene-D2 isomer also participates in cycloaddition reactions . A mechanism for the direct additive chlorination of ethylene to 1,2-dichloroethane in the presence of an FeCl3 catalyst promoted by NaCl has been proposed and verified .

Physical and Chemical Properties Analysis

This compound is a colorless liquid with a sweet odor . It has a density of 1.28 g/cm3 for the cis isomer and 1.26 g/cm3 for the trans isomer . The melting point is -81.47 °C for the cis isomer and -49.44 °C for the trans isomer . The boiling point is 60.2 °C for the cis isomer and 48.5 °C for the trans isomer . It has a high vapor pressure and the vapor is heavier than air .

Scientific Research Applications

Use as an Intermediate in Production of Chlorinated Solvents : Trans-1,2-dichloroethylene is used in a mixture with its cis-1,2-isomer as a captive intermediate in the production of other chlorinated solvents (Ware, 1988).

Biodegradation in Soil and Groundwater : A study found that dichloroethylenes, including cis-1,2-DCE, trans-1,2-DCE, and 1,1-DCE, biodegrade to varying degrees in soils. This indicates the potential for natural bioremediation of contaminated environments (Klier, West, & Donberg, 1999).

Liquid Phase Transition Studies : Research on trans-1,2-Dichloroethylene revealed a liquid-liquid phase transition at -16°C, dividing its liquid state into two phases, which is significant in understanding its physical properties (Kawanishi, Sasuga, & Takehisa, 1982).

Spectroscopic Analysis in Chemistry Education : The cis- and trans- isomers of 1,2-dichloroethylene have been used to demonstrate the application of spectroscopic selection rules for vibrational fundamentals in educational settings (Craig & Lacuesta, 2004).

Environmental and Health Impact Studies : 1,2-Dichloroethylene isomers are known to be highly flammable and can cause various health issues upon exposure. Their presence in the environment and their impact on human health have been extensively studied (Devi, 2014).

Decomposition and Dechlorination Studies : Various studies have been conducted on the decomposition of trans-1,2-dichloroethylene under different conditions, such as electron beam irradiation, indicating its reactivity and potential for chemical breakdown in environmental contexts (Sun et al., 2003).

Gas Phase Synthesis Research : Research on the gas-phase synthesis of 1,1-dichloroethylene from trichloroethane has been conducted, highlighting its importance in industrial chemical production (Tang et al., 2015).

Toxicity and Genetic Activity Studies : Studies have been conducted to assess the toxicity and genetic activity of 1,2-dichloroethylene, providing insights into its impact on biological systems and health (Jenkins, Trabulus, & Murphy, 1972).

Safety and Hazards

1,2-Dichloroethylene-D2 is highly flammable and can be ignited under almost all ambient temperature conditions . It is harmful if swallowed and can cause skin and eye irritation . It is toxic if inhaled and may cause respiratory irritation . It may cause drowsiness or dizziness . It is also considered a potential carcinogen .

Future Directions

Properties

IUPAC Name |

(E)-1,2-dichloro-1,2-dideuterioethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSEUYYWQURPO-FBBQFRKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)

![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)

![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)